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Tasipimidine's interest stems from its potency and high selectivity at the α2A-adrenoceptor subtype.

Target Receptor Affinity and Agonist Activity

The table below summarizes the key quantitative pharmacological data from in vitro studies.

Assay / Model Parameter Value Notes / Implication

Human α2A-
Adrenoceptor

pEC50 7.57 [1] Full agonist; primary target

Human α2A-
Adrenoceptor

EC50 ~5.7 nM [2] Confirms high potency

Human α2B-
Adrenoceptor

pEC50 6.00 [1] Significantly weaker agonism

Human α2C-
Adrenoceptor

pEC50 6.29 [1] Significantly weaker agonism

Rodent α2D-
Adrenoceptor

pEC50 6.56 [1] Significantly weaker agonism
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Assay / Model Parameter Value Notes / Implication

Human α1-
Adrenoceptors

- Low binding
affinity [1]

Minimal functional effects, reduces off-
target side effects

Signaling Pathway and Cellular Mechanism

Tasipimidine acts as a full agonist at the α2A-adrenergic receptor. The diagram below illustrates the primary

signaling pathway and subsequent cellular and systemic effects.
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Tasipimidine Alpha-2A Adrenergic Receptor Signaling Pathway
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Key Experimental Data and Protocols

Research on Tasipimidine sulfate spans in vitro binding and functional assays to in vivo behavioral models.
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In Vitro Assays and Protocols

1. Receptor Binding and Functional Agonism Assays [1]

Objective: Determine binding affinity (Ki) and functional activity (EC50) at human and rodent

adrenoceptor subtypes.

Cell Lines: Use recombinant cell lines (e.g., CHO cells) stably expressing human α2A, α2B, α2C, or
rodent α2D adrenoceptors.

Binding Assay: Incubate cell membranes with a radiolabeled reference ligand (e.g., [³H]RX821002)
and increasing concentrations of Tasipimidine. Determine Ki using non-linear regression analysis.

Functional Assay ([35S]GTPγS Binding): Measure G-protein activation by incubating membranes
with Tasipimidine and [³⁵S]GTPγS. Calculate pEC50 (negative logarithm of EC50) from concentration-

response curves.

2. Selectivity Profiling [1]

Objective: Assess activity on α1-adrenoceptors and other secondary targets.
Methods: Similar binding and functional assays (e.g., inositol monophosphate accumulation or

intracellular Ca²⁺ measurement) on cells expressing α1-adrenoceptors or a panel of other relevant
targets.

In Vivo Efficacy Models and Protocols

1. Acoustic Startle Reflex in Rats [1]

Objective: Evaluate sedative/anxiolytic effects.

Species/Strain: Rats (specific strain as per institution).
Dosing: Subcutaneous injection of Tasipimidine sulfate (e.g., 300-1000 μg/kg) or vehicle.

Measurement: Place animals in a startle chamber and present acoustic stimuli. Record the amplitude
of the startle reflex before and at set intervals (e.g., 20 min, 1 hr, 2 hr) post-dosing.

Outcome: Tasipimidine significantly reduces startle reflex amplitude, with onset within 20 minutes
and peak effect at 1 hour.

2. Spontaneous Locomotor Activity in Mice [1]

Objective: Assess sedative and hypolocomotor effects.
Species/Strain: Mice (e.g., non-habituated).

Dosing: Subcutaneous (e.g., 10-100 μg/kg) or oral (e.g., 900-3000 μg/kg) administration.
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Measurement: Place mice in activity cages post-dosing and record spontaneous locomotor activity

(beam breaks or video tracking) for a defined session.
Outcome: Tasipimidine significantly reduces activity counts, demonstrating dose-dependent sedation.

3. Separation Anxiety Model in Dogs [2]

Objective: Test clinical efficacy for situational anxiety.
Subjects: Clinically healthy privately-owned dogs with a history of separation anxiety.

Dosing: Oral administration of Tasipimidine sulfate (e.g., 10 and 30 μg/kg).
Protocol: A randomized, placebo-controlled, crossover study with three 4-day treatment periods

separated by 3-day washouts. Owners leave dogs alone and record behaviors.
Measurement: Owner ratings of anxiety severity, duration, and specific behaviors (destructive

behavior, vocalization).
Outcome: Tasipimidine at 30 μg/kg led to statistically significant reductions in destructive behavior

and vocalization.

The logical flow from foundational research to clinical application is summarized in the diagram below.

Tasipimidine Preclinical to Clinical Development Workflow

Preclinical Research Clinical Development
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Click to download full resolution via product page

Formulation and Stability Data

Stable liquid formulations are critical for Tasipimidine's oral administration in clinical and research settings.

Standard Oral Solution Formulation [3] [4]

Active Ingredient: Tasipimidine or a pharmaceutically acceptable salt (e.g., Tasipimidine
sulfate).

Concentration: 0.02 to 0.5 mg of Tasipimidine free base per weight (e.g., 0.3 mg/mL).
Solvent: Purified water.
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Buffering Agent: Citrate buffer (e.g., Citric acid / Sodium citrate) to maintain pH 3.5-5.5, crucial

for stability.
Preservative: Sodium benzoate (e.g., 0.1-0.5%).

Tonicity Agent: Sodium chloride (e.g., 0.1-0.9%).
Preparation: Dissolve ingredients in water, adjust pH, and make up to volume.

Stability and Degradation [3]

Primary Degradant: A fused tetracyclic compound formed under acidic conditions (pH < 3) or
oxidative stress.

Key Stabilizers: Citrate buffer and sodium EDTA can significantly reduce degradation.
pH Stability: Maximum stability observed in the pH range of 3.5 to 5.5.

Clinical and Research Applications

Veterinary Medicine

Approved Use: In the European Union, it is approved as "Tessie" for the short-term treatment of fear
and anxiety in dogs [5].

Dosing: 30 μg/kg administered orally approximately one hour before the anxiety-inducing situation
[2].

Human Medicine (Investigational)

Current Indication: Tasipimidine is under development for the treatment of insomnia disorder [6]
[5].

Clinical Trial Status: As of late 2024, it is in Phase 2 clinical trials (NCT06956495) to evaluate its
efficacy and tolerability after repeated bed-time doses in patients with insomnia [6] [5].

Previous Investigation: It has also been investigated for psychiatric disorders, reaching Phase 1
trials [5].

Anaesthetic-Sparing Effects Protocol

A recent experimental study in dogs provides a detailed protocol for assessing Tasipimidine's impact on

anaesthetic requirements [6].
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Objective: Evaluate the effect of oral Tasipimidine on propofol and isoflurane requirements.

Subjects: Seven adult Beagle dogs.
Design: Placebo-controlled, randomized, blinded, experimental trial.

Treatments:
PP: Placebo orally + placebo IV.

TP: Tasipimidine (30 μg/kg PO) + placebo IV.
TMP: Tasipimidine (30 μg/kg PO) + Methadone (0.2 mg/kg IV).

TMPD: Tasipimidine (30 μg/kg PO) + Methadone (0.2 mg/kg IV) + Dexmedetomidine (1 μg/kg
IV + 1 μg/kg/h CRI).

Anaesthesia: Induced with propofol and maintained with isoflurane.
Primary Outcomes:

Dose of propofol required for induction.
Minimum Alveolar Concentration of isoflurane preventing motor movement (MACNM).

Key Findings:
Tasipimidine alone reduced propofol dose by 30% and isoflurane MACNM by 19%.

Combinations with methadone or methadone/dexmedetomidine further reduced requirements
by up to 50% for propofol and 35% for isoflurane.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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sulfate-research-background]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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